![molecular formula C22H20O5 B2459591 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-70-5](/img/structure/B2459591.png)
ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H20O5 and its molecular weight is 364.397. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 2-oxo propanoate derivatives have been explored for their potential as drug candidates. Researchers investigate their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The compound’s unique structure may serve as a scaffold for designing novel drugs with improved efficacy and reduced side effects .
Antioxidant Properties
The benzofuran moiety in ethyl 2-oxo propanoate contributes to its antioxidant properties. Studies have evaluated its ability to scavenge free radicals and protect cells from oxidative damage. These findings suggest potential applications in nutraceuticals or functional foods .
Organic Synthesis and Catalysis
Ethyl 2-oxo propanoate derivatives can participate in various organic transformations. Chemists use them as building blocks for synthesizing more complex molecules. Additionally, the compound’s carbonyl group can act as a versatile functional group in catalytic reactions, making it valuable in synthetic chemistry .
Agrochemicals
Researchers explore the pesticidal and herbicidal properties of ethyl 2-oxo propanoate derivatives. These compounds may offer environmentally friendly alternatives to conventional agrochemicals, contributing to sustainable agriculture .
Material Science
The benzofuran-based structure of ethyl 2-oxo propanoate makes it interesting for material science applications. Scientists investigate its potential as a precursor for polymers, coatings, or functional materials with tailored properties .
Computational Chemistry
Molecular modeling studies analyze the electronic structure, reactivity, and binding interactions of ethyl 2-oxo propanoate derivatives. These insights aid in understanding their behavior and guide further experimental investigations .
Mechanism of Action
The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in the body, esters of phosphoric acid are of the utmost importance to life .
Physical and Chemical Properties of Esters The physical properties of esters, such as their melting points, can vary widely and are influenced by the nature of the alkyl or aryl groups attached to the ester functional group . If the melting point of the substance is below room temperature, it will be a liquid - an oil. If the melting point is above room temperature, it will be a solid - a fat .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-3-25-22(24)15(2)26-17-12-13-18-20(14-17)27-19(21(18)23)11-7-10-16-8-5-4-6-9-16/h4-15H,3H2,1-2H3/b10-7+,19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCHEJMZMIRDX-QBWRGEQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate |
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